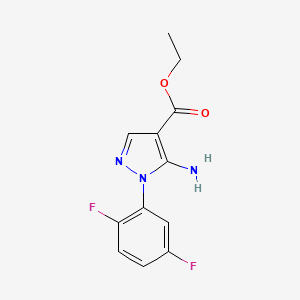

Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-5-7(13)3-4-9(10)14/h3-6H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVCEZBYECDTPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696567 |

Source

|

| Record name | Ethyl 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-69-4 |

Source

|

| Record name | Ethyl 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138907-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in the development of novel therapeutic agents due to their diverse biological activities.[1][2] This document details the prevalent and efficient synthetic strategy, which involves the cyclocondensation of a substituted phenylhydrazine with an activated acrylate derivative. We will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for the synthesis of both the final compound and its key precursors, and discuss critical process parameters. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of 5-Aminopyrazoles

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with applications spanning oncology, inflammation, and infectious diseases.[1][3] The 5-aminopyrazole motif, in particular, serves as a versatile bi-nucleophilic precursor, enabling the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are analogues of purine bases.[4] The title compound, this compound, incorporates a difluorophenyl group, a common substitution pattern used to enhance metabolic stability and binding affinity through favorable fluorine-protein interactions. This makes it a valuable building block for creating potent and selective kinase inhibitors and other targeted therapeutics.[3][4]

The most reliable and industrially scalable synthesis for this class of compounds is the reaction between an arylhydrazine and ethyl 2-cyano-3-ethoxyacrylate (or a similar β-electrophilic nitrile).[2][5][6] This guide will dissect this pathway, starting from the synthesis of the requisite starting materials.

Core Synthesis Pathway: A Mechanistic Perspective

The formation of the 1-aryl-5-aminopyrazole ring proceeds via a well-established cyclocondensation reaction. The overall transformation relies on the precise reactivity of two key intermediates: 2,5-difluorophenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate.

Overall Synthesis Scheme

Caption: High-level overview of the synthetic strategy.

Reaction Mechanism

The reaction is a domino sequence initiated by a Michael addition, followed by an intramolecular cyclization and subsequent tautomerization.

-

Michael Addition: The terminal, more nucleophilic nitrogen of 2,5-difluorophenylhydrazine attacks the electron-deficient β-carbon of ethyl 2-cyano-3-ethoxyacrylate. The electron-withdrawing nature of both the nitrile (-CN) and the ester (-COOEt) groups makes this position highly electrophilic.

-

Elimination: The resulting intermediate eliminates ethanol to form a stable hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the carbon of the nitrile group. This 5-exo-dig cyclization is sterically and electronically favored.

-

Tautomerization: The resulting iminopyrazoline intermediate rapidly tautomerizes to the stable aromatic 5-aminopyrazole ring, which is the thermodynamic driving force for the reaction.[4]

Mechanistic Diagram

Caption: Stepwise mechanism for pyrazole ring formation.

Synthesis of Key Intermediates

A robust synthesis requires pure starting materials. The following sections detail the preparation of the two key precursors.

Synthesis of 2,5-Difluorophenylhydrazine Hydrochloride

This intermediate is synthesized from commercially available 2,5-difluoroaniline via a two-step diazotization and reduction sequence.

Workflow: 2,5-Difluorophenylhydrazine Synthesis

Caption: Workflow for the synthesis of the hydrazine precursor.

Experimental Protocol: 2,5-Difluorophenylhydrazine Hydrochloride

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2,5-difluoroaniline (1.0 eq).

-

Add concentrated hydrochloric acid (approx. 3.0 eq) and water, then cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Reduction:

-

In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours.

-

The product, 2,5-difluorophenylhydrazine hydrochloride, will precipitate as a solid.

-

-

Work-up and Isolation:

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with a small amount of cold water, followed by a non-polar solvent like hexane to aid drying.

-

Dry the solid under vacuum to yield the hydrochloride salt. This is typically used directly in the next step without further purification.

-

Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

This crucial reagent is prepared through a condensation reaction between ethyl cyanoacetate and triethyl orthoformate. Acetic anhydride is commonly used as a water scavenger to drive the reaction to completion.[7][8]

Experimental Protocol: Ethyl 2-cyano-3-ethoxyacrylate [7]

-

Reaction Setup:

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, combine ethyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.5 eq).

-

Add acetic anhydride (2.0 eq).

-

-

Reaction Execution:

-

Heat the mixture to reflux (typically around 120-140 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the volatile components (excess reagents and acetic acid byproducts) under reduced pressure using a rotary evaporator.

-

The crude product is often a yellow to brown oil or solid. It can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield a pale yellow solid.[7]

-

Final Synthesis: this compound

This final step involves the cyclocondensation of the two synthesized intermediates.

Experimental Protocol [Based on analogous procedures, e.g., 9, 26]

-

Materials & Reagents:

-

2,5-Difluorophenylhydrazine hydrochloride (1.0 eq)

-

Ethyl 2-cyano-3-ethoxyacrylate (1.05 eq)

-

Sodium Acetate (NaOAc, 1.1 eq, if using hydrazine hydrochloride)

-

Ethanol (or Glacial Acetic Acid) as solvent

-

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-difluorophenylhydrazine hydrochloride, ethyl 2-cyano-3-ethoxyacrylate, and sodium acetate. The sodium acetate is crucial to neutralize the HCl salt and free the hydrazine base in situ.

-

Add absolute ethanol as the solvent (approx. 5-10 mL per gram of hydrazine).

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 78 °C for ethanol) with stirring.

-

Maintain the reflux for 4-16 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Often, the product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under pressure to induce crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethanol and then with water to remove any remaining salts (sodium chloride, excess sodium acetate).

-

The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

-

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the amino group (broad singlet), the pyrazole proton (singlet), and the aromatic protons of the difluorophenyl ring (multiplets). |

| ¹³C NMR | Resonances for the ethyl ester carbons, the aromatic carbons (with C-F coupling), and the distinct pyrazole ring carbons.[9] |

| IR (KBr) | Characteristic peaks for N-H stretching (amino group, ~3300-3400 cm⁻¹), C=O stretching (ester, ~1680-1700 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹). |

| Mass Spec (ESI) | A prominent peak corresponding to [M+H]⁺ for the molecular weight of C₁₂H₁₁F₂N₃O₂ (267.23 g/mol ). |

References

- BenchChem. (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem Application Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2V6zz8bJSXpsWhjBhClWQPBQEdtgNe1TKzMeIM9MrnYtctsBgOjh8JnPOQp9EcFDAiNOfnotDrqKOtfKC0fpjVYgGgS_SA6ZOeF95hIvKfFn6cDnZIsUNdrxu75ci9-zDEsTwD93n6IcHB20UzLk1-LDlUfJYUp0hQr0wVpAZhF8E_ymmfQd2QpIfJ09Bfp4ymFq-7uIE3UpIL4FCjeFDEew2uo-hGkCXa8E=]

- Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2016). Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Xw41sWPvC4tJhb9Sn17KytLpF1avfvcc2CcXsb4Nvr1HuIgIdb5_DL6R7988k37h6U9nHo-qYrW7aOQVfaZzvskLLAYpsGgR7krXWGNGrTRqH_Xb40_boWBVCdfZBRRcFL37SENEhJkIKYONZGyy4rzBLhU2m_Qhd7EtHZaVCCkU997U2VbkttopKXJhTL66X_waFOMVlvCn-4feAC__ExcKXyZQeIWUIXnVdruxu0zBOHy57qIWQCf-28HabhFV0I0iptsUOk5WjsxyUl8=]

- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQRb2uNVwb7R1U8DmBzIdfUj1A_cnDZh1pk2KIFmM2AlQnA4xcpfmCM0bGkpu9Ic3whFUtDvhoK-VB8fXW5gKfTWrinv0yVUZ7U22oych7eaNTSGs21anoh7ANmwOKJUEA4knGGP7IEgEKdHG0BkCAz0A=]

- ChemicalBook. (n.d.). Ethyl (ethoxymethylene)cyanoacetate synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF464UhDxWk2CnkGDolLwn047AjGYiAQ1d_OS_88N42N4GUyF824Wg4QbmTEqabScPKG4S15exbqF6xjYdw0DslmVEvCi9Ge_xiRj5l_nDaaxDzUCK5IYoP4j4v4lDm48nPh26rbZk4Rzdq8GABqtfvq9ZOuOF13FXnQirNSwICgGbKQ3suwBfM]

- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvAYxgxSrllHXTkf2o-m8vUyeWpLS2J6QtGVT13qKt1TNHFRP_B_VvxnR0ziT_YAcYcqfid4vOfwpcuDDsn-KM_xHPKI6NSDF9TFSg-8SDTPW4SNLiketXoY9AIrr4gREekFLF4RV7uie-JPsIyCWJbjxk90nIWfly]

- ResearchGate. (2025). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,. Journal of Heterocyclic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBoNbA0pVNqS53LlDjs7ornLVZa2wnujbGJY77vWTMvyZlZTlNw7dpKjwyK8f_f-5HNV4OZ6w5gW1_QpCgHR4HyUmA_LIdccOjq7LLkwzcz-Blk5bBTjIcAUoTTAP5v91KoUBN1hb29_rsy7ZjbG9CIYxnpbUZ3oSBxsSJsKFpCeOxeilSXYLHscv2V7dQGswdyEygYsGX5iTrINujUg2kLECxF2a2NapJ106l24mHVAvZsoN6JysV81tVrFfve28GCP6hcPD1]

- ChemicalBook. (n.d.). (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0_6hXYmccFUGwuLy-TtrpNx30cf_C9-Ki3iq_sejcdbbGlwz0qMCLgJNxqezrfSfWn2No2xKkWjjxFZeuUPOvdgMft7ihlkzgTCNtaE1U6gqWoT-ZK35efAPp8qcfLXM04deni5ihHEYvgWDhf755S5JYYECfdMd0SqpHjld11UrMzW8xglA=]

- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJXy_HHsoMwfjT6K1hg4uIFIQaPWjk7LiUINtXKSSGF1m4x_bI1dyRVid_fIyUv7K1K7LT9BoAxw5-GyFhTJRLU73I1GYyQp-eHi87XMUOzUS8Q5vOY4YI-SeXDJCAfLmTcwxYNKjtduk2BsQ6ggUKfceT3slp6A==]

- Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjdpeCSeF4HFkiTZMLDU0EY44L11nFDG261a1entAnWtIp9wVtg2Sf00y-CcQL_5MGzDCP1TsTLl0A9CLy_yw5eaI_r-sTo8ek2TGmklX14VQKdM6r0fo--nXyGHs7fSi2ahR-ZtzE0dcyztw=]

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEuXyZjiyFKVXhsAWcVAkqSIO5nFrA1JMZ4WT8ukqxZPmymvmaTZ6wawrHCglR9UtmqdCN1NutTuZH3M2L9PeIyzIZtXEMCs-BAsFxtybtpPcHSZFOTF4568C3VRQfyRY4J4_C-uRBerpxaZWev-U=]

- Google Patents. (n.d.). Process for the preparation of 2-fluorophenylhydrazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXjSWLJyn56gKiHB6-8vUbGhvSO8w1b4LMc_P_Oeu12JvrR_xMF3AiKcxXEs0Lw0RLy-Kra-Df1FIRlXtU2zJosm3205IJJzgMn_gapuj5-MbcUPPs4JVwUKOOj-tcbheM3IsqRLBSuLfg]

- SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6I08Yvx2QADzVJCVct5jhamJg-kQb6mF8EyLyPBBmn-55gEqbZ31UF08QiKvfEMLV0OGJDk9s7EYns8tUfqHbf2j73ZAaoju7jp1AA5B0IMQiRr295csoYw5RbeXBliAECxUP66tv]

- Google Patents. (n.d.). Production of phenylhydrazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF92utWAoslsZtLNH00vUiqNcf8sRRIn3Y4y5t5y83IzUS2nWTIBTpi3HknEXlqVDoiPrkVRAwxKaxpHYZizfFah4_hFhr7CQnyu8spcR75kqxzUFdksRDQQwGmI3dqEBzY4LxBesrQHSA_]

- Google Patents. (n.d.). Process for the preparation of 2-fluorophenylhydrazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECV7YgzcrnAPX7iS7XziaFB1maApudT2_TR8k1Bd6gd2YgF_EFDVZJ6UWL4O7ErTUMLjVKJgviWgFDe1Kc720-gakyuBjHl3SznRNZf3yvUwqFkkFekf9iFBLhtsnGNap9YnW14udwdV6hPQ==]

- PrepChem.com. (n.d.). Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIjGvc2Ahsb1PQ_WKWzx5aXf4evNpY592NJWrjrhaRnrvm8WT8pIDNsYlyfNMDumt_KtQBIc4R8NZOkJsAWHEotTryK-ph5w_ayIg-sB4FZmq2JMTn0SlepiepIwrjfpTRgaTgkVirou1_bEFj52uymu_t3Dg-w1rVnrluzCfKqfoiJk1YzyzKqAs=]

- PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzLV9w-0mV5LxBvERb8R0oJ3Kzcqz9bSKhjjV08w7ls_fQZDodd0wNd3qBPHjR4Bdz2yK9WtQ3xrhrCYsJNgDYxTkp6HR3GIX9eKxEx6CEsjnIIUhehQ7ltTazBmblMX_wGg4Y]

- MDPI. (2019). Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1HKAPv6gdyV62hXgJVqAggsncVUFU4mGxQJJMjywfMOjzeMsK3PFzmQQlHDqbi2JnWRQqhARKkW8TjxjwuL_BmV4iGYqTRUZUKPdeTdy5HjA7Mscio1kp46XANQVqgx4-9g==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Ethyl (ethoxymethylene)cyanoacetate synthesis - chemicalbook [chemicalbook.com]

- 8. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

A Mechanistic and Practical Guide to the Synthesis of Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate

Executive Summary: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant pharmaceuticals. Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate is a key synthetic intermediate whose structural motifs are of high interest in the development of novel therapeutic agents, including kinase inhibitors. This guide provides a detailed examination of the synthesis of this compound, focusing on the underlying reaction mechanism, a validated experimental protocol, and practical insights for researchers and drug development professionals. By elucidating the causality behind the experimental choices, this document serves as an in-depth technical resource for the reliable and optimized synthesis of this valuable pyrazole derivative.

Introduction: The Significance of the Pyrazole Core

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The unique structural features of the pyrazole ring allow it to act as a versatile scaffold, enabling the design of molecules with tailored biological functions. The title compound, this compound, is a functionalized pyrazole that serves as a crucial building block for more complex molecules, particularly in the synthesis of inhibitors targeting protein kinases, which are pivotal in cancer therapy and the treatment of inflammatory diseases.[1] Understanding its synthesis is therefore of fundamental importance.

This guide will focus on the most common and efficient method for its preparation: the condensation reaction between (2,5-difluorophenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate.

The Core Reaction: A Mechanistic Deep Dive

The synthesis of this compound is a classic example of pyrazole ring formation, proceeding through the condensation of a hydrazine with a β-electrophilic alkene bearing a leaving group. This reaction elegantly constructs the heterocyclic core in a regioselective manner.

Key Reactants

-

(2,5-Difluorophenyl)hydrazine: This molecule provides the N1 and N2 atoms of the pyrazole ring. The electron-withdrawing nature of the difluorophenyl group influences the nucleophilicity of the hydrazine nitrogens.

-

Ethyl (ethoxymethylene)cyanoacetate (EMCA): This C3 synthon provides the C3, C4, and C5 atoms of the pyrazole ring. The molecule is highly activated by the presence of three key functional groups:

-

An ethoxy group at the β-position, which acts as an excellent leaving group.

-

An ethyl ester group and a nitrile (cyano) group , both of which are strong electron-withdrawing groups that render the double bond highly electrophilic and susceptible to nucleophilic attack.

-

Step-by-Step Reaction Mechanism

The reaction proceeds through a well-established sequence of addition, elimination, and cyclization steps. The overall mechanism can be described as a nucleophilic addition-elimination on the activated alkene, followed by an intramolecular condensation.

-

Michael Addition (Nucleophilic Attack): The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of (2,5-difluorophenyl)hydrazine onto the electron-deficient β-carbon of EMCA. This is a classic Michael-type addition.

-

Elimination of Ethanol: The resulting intermediate rapidly eliminates a molecule of ethanol. The ethoxy group is a good leaving group, and this step is driven by the formation of a more stable, conjugated system, yielding a substituted hydrazone intermediate.

-

Intramolecular Cyclization: This is the key ring-forming step. The lone pair of electrons on the second nitrogen atom of the hydrazone intermediate attacks the electrophilic carbon of the nitrile group. This intramolecular nucleophilic addition forms a five-membered ring.

-

Tautomerization: The cyclized intermediate undergoes tautomerization to form the stable, aromatic 5-aminopyrazole ring. This final step is thermodynamically driven by the formation of an aromatic system.

Mechanistic Diagram

Caption: Figure 1: Reaction Mechanism

Validated Experimental Protocol

This protocol is based on established procedures for the synthesis of similar 5-aminopyrazoles.[2] It is designed to be a self-validating system, where successful execution leads to a high yield of the pure product.

Materials and Reagents

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Notes |

| (2,5-Difluorophenyl)hydrazine | 84467-33-4 | 144.12 | 10.0 g (69.4 mmol) | Limiting Reagent |

| Ethyl (ethoxymethylene)cyanoacetate | 94-05-3 | 169.18 | 12.9 g (76.3 mmol) | Use 1.1 equivalents |

| Absolute Ethanol | 64-17-5 | 46.07 | 150 mL | Anhydrous, as reaction solvent |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 1 mL | Optional, as a catalyst |

Experimental Workflow

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2,5-difluorophenyl)hydrazine (10.0 g, 69.4 mmol).

-

Dissolution: Add 150 mL of absolute ethanol to the flask and stir the mixture until the hydrazine is fully dissolved. Gentle warming may be applied if necessary.

-

Reaction Initiation: To the stirred solution, add ethyl (ethoxymethylene)cyanoacetate (12.9 g, 76.3 mmol) in one portion at room temperature. A slight exotherm may be observed. Rationale: Using a slight excess of the EMCA ensures the complete consumption of the more valuable hydrazine starting material.

-

Catalysis (Optional): Add 1 mL of glacial acetic acid. Rationale: The acid can catalyze the reaction by protonating the ethoxy group, making it a better leaving group, and facilitating the cyclization step.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 3-4 hours. Rationale: The elevated temperature provides the necessary activation energy for the cyclization and ensures the reaction proceeds to completion in a reasonable timeframe.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting hydrazine spot indicates the completion of the reaction.

-

Work-up and Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will often precipitate out of the solution as a solid. The precipitation can be further encouraged by cooling the mixture in an ice bath.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold absolute ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Yield | Typically > 85% |

| Melting Point | Specific to the compound, should be a sharp range. |

| ¹H NMR (DMSO-d6, 300 MHz) | δ (ppm): ~7.90 (s, 1H, pyrazole-H), ~7.8-7.4 (m, 3H, Ar-H), ~4.22 (br s, 2H, NH₂), ~4.18 (q, 2H, OCH₂CH₃), ~1.29 (t, 3H, OCH₂CH₃). Note: These are typical shifts based on analogous structures and may vary slightly.[3] |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ expected at 282.09. |

Troubleshooting and Process Optimization

-

Low Yield: If the yield is low, ensure that anhydrous conditions were maintained, as water can interfere with the reaction. The reaction time can also be extended, or a stronger acid catalyst like p-toluenesulfonic acid can be used in catalytic amounts.

-

Impure Product: If the product is impure, recrystallization from a suitable solvent system (e.g., ethanol/water) is the most effective purification method. The initial washing step with cold ethanol is crucial to remove the bulk of the impurities.

-

Reaction Stalls: If the reaction does not proceed to completion, this could be due to impure starting materials. Ensure the purity of both the hydrazine and the EMCA before starting the reaction.

Conclusion

The synthesis of this compound via the condensation of (2,5-difluorophenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate is a robust, high-yielding, and mechanistically well-understood transformation. This guide provides the necessary theoretical and practical framework for its successful execution. By understanding the roles of the reactants and the rationale behind the procedural steps, researchers can confidently and efficiently produce this key intermediate for applications in medicinal chemistry and drug development.

References

- Zhou, J., Zhou, Q., & Wan, J. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.

- Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW.

- Fathalla, W., et al. (2025). Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach. Combinatorial Chemistry & High Throughput Screening.

- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratoire de Chimie Moléculaire et Thio-organique.

- Elgazwy, A., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E69, o1376.

- PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

- Fathalla, W., et al. (2025). Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach.

- Elgazwy, A., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.

- Request PDF. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate.

- Thore, S.N., et al. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.

- Semantic Scholar. (n.d.).

- BLD Pharm. (n.d.).

- National Institutes of Health (NIH). (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- Mohareb, R. M., et al. (n.d.).

- PrepChem.com. (n.d.). Synthesis of Ethyl 5-amino-1-(2-pyridinyl)

- SpectraBase. (n.d.).

- PubMed. (2024).

- RSC Publishing. (2022).

- National Institutes of Health (NIH). (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)

- ResearchGate. (n.d.).

- Semantic Scholar. (2009). The Reaction of Cyanoacetic Acid Hydrazide with 2-Acetylfuran: Synthesis of Coumarin, Pyridine, Thiophen.

- Arkat USA. (2010). Reactions of diethyl 2-(ethoxymethylene)

Sources

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles and data from closely related analogs, this document details its synthesis, structural elucidation, physicochemical characteristics, reactivity, and its potential as a scaffold in drug discovery.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules.[1][2][3][4][5] Its inherent structural features, including multiple points for substitution and the capacity for hydrogen bonding, make it a versatile building block for the synthesis of a diverse array of fused heterocyclic systems.[2][5] Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] The introduction of a difluorinated phenyl ring at the N1 position, as in the case of this compound, is a strategic modification to enhance metabolic stability and modulate electronic properties, which can significantly impact biological activity.

Synthesis and Purification

The synthesis of this compound typically follows a well-established route for 5-aminopyrazole derivatives: the condensation of a substituted hydrazine with a β-enamino nitrile or a related three-carbon electrophile.[1]

Proposed Synthetic Protocol

A robust and commonly employed method involves the reaction of (2,5-difluorophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate.

Reaction Scheme:

A proposed synthetic route.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of (2,5-difluorophenyl)hydrazine (1.0 equivalent) in absolute ethanol, add ethyl (ethoxymethylene)cyanoacetate (1.05 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and allows for a suitable reflux temperature to drive the reaction to completion. Its polarity also facilitates the precipitation of the less polar product upon cooling.

-

Stoichiometry: A slight excess of ethyl (ethoxymethylene)cyanoacetate is used to ensure the complete consumption of the hydrazine starting material.

-

Purification: Recrystallization is an effective method for obtaining a highly pure product, as the impurities and the desired compound often have different solubility profiles in the chosen solvent system.

Structural Elucidation and Spectral Properties

Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₂H₁₁F₂N₃O₂ | - |

| Molecular Weight | 267.23 g/mol | - |

| Appearance | White to off-white solid | Analogy to similar compounds.[7] |

| Melting Point | 100-120 °C | The melting point of the non-fluorinated analog is 98-100 °C.[7] Fluorine substitution can increase the melting point due to altered crystal packing and intermolecular interactions. |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | The non-fluorinated analog is soluble in methanol.[7] The introduction of fluorine atoms may slightly alter solubility but is expected to remain soluble in common organic solvents. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the amino protons, the pyrazole proton, and the aromatic protons of the difluorophenyl ring.

-

Ethyl Group: A triplet at approximately 1.3 ppm (CH₃) and a quartet at around 4.2 ppm (CH₂) are expected.

-

Amino Group (NH₂): A broad singlet between 5.0 and 6.0 ppm, which is exchangeable with D₂O.

-

Pyrazole Proton (C3-H): A singlet around 7.5-8.0 ppm.

-

Difluorophenyl Protons: The 2,5-difluoro substitution pattern will result in a complex multiplet for the three aromatic protons, likely in the range of 7.0-7.5 ppm, with characteristic H-F couplings.

13C NMR: The carbon NMR will be characterized by signals for the ethyl ester, the pyrazole ring carbons, and the difluorophenyl ring carbons. The carbons attached to fluorine will exhibit large one-bond C-F coupling constants.[13]

-

Ethyl Group: Signals around 14 ppm (CH₃) and 60 ppm (CH₂).

-

Ester Carbonyl: A signal in the region of 160-165 ppm.

-

Pyrazole Ring Carbons: Expected in the range of 90-155 ppm.

-

Difluorophenyl Carbons: Six signals are expected, with the two carbons directly bonded to fluorine showing large C-F coupling constants (JC-F ≈ 240-260 Hz).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100-3000 | C-H stretching (aromatic and pyrazole) |

| 2980-2850 | C-H stretching (aliphatic) |

| ~1680 | C=O stretching (ester) |

| ~1620 | N-H bending |

| 1590, 1500 | C=C stretching (aromatic) |

| 1250-1000 | C-O stretching (ester) and C-F stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 267. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and subsequent fragmentation of the pyrazole and difluorophenyl rings.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the 5-amino group and the pyrazole ring system.

Key reactivity pathways of the 5-aminopyrazole core.

Reactions at the 5-Amino Group

-

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

-

Alkylation: N-alkylation can be achieved with alkyl halides, though regioselectivity (alkylation at the amino group versus the pyrazole ring nitrogens) can be an issue depending on the reaction conditions.

-

Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate can then be used in various subsequent reactions, such as Sandmeyer-type reactions.

Cyclocondensation Reactions

The 5-aminopyrazole moiety is an excellent precursor for the synthesis of fused heterocyclic systems due to the presence of the endocyclic nitrogen at position 1 and the exocyclic amino group at position 5, which can act as binucleophiles.[5][14][15] Reaction with 1,3-dielectrophiles, such as β-diketones or α,β-unsaturated ketones, can lead to the formation of pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, respectively.[14][15] These fused systems are of significant interest in drug discovery.

Stability

The compound is expected to be a stable solid under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions.

Applications in Drug Discovery

The 5-aminopyrazole scaffold is a cornerstone in the design of novel therapeutic agents.[1][2][3][4][5] The title compound, as a member of this class, serves as a valuable intermediate and building block for the synthesis of more complex molecules with potential pharmacological activity.

-

Kinase Inhibitors: The pyrazole ring can act as a hinge-binding motif in the active site of many protein kinases, which are crucial targets in oncology and immunology.

-

Anticancer Agents: Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.[1][2]

-

Anti-inflammatory Agents: The well-known NSAID celecoxib features a pyrazole core, highlighting the potential of this scaffold in the development of anti-inflammatory drugs.

-

Antimicrobial Agents: Fused pyrazole systems have shown promising activity against a range of bacterial and fungal pathogens.[2]

The presence of the 2,5-difluorophenyl group can enhance the therapeutic potential of derivatives by improving their metabolic stability and modulating their binding affinity to biological targets through specific fluorine-protein interactions.

Conclusion

This compound is a valuable heterocyclic compound with a high potential for application in drug discovery and development. Its synthesis is straightforward, and its chemical reactivity allows for a wide range of structural modifications to generate diverse libraries of novel compounds. This guide provides a foundational understanding of its chemical properties, which should aid researchers in its effective utilization in their scientific endeavors.

References

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

-

Al-Ostath, A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. [Link]

-

Al-Ostath, A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed, 39860235. [Link]

-

Di Mauro, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 643. [Link]

-

Elmaaty, T. A., & Al-Azmi, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 816-843. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[ATR-IR] - Spectrum. [Link]

-

Stenutz. (n.d.). ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

Sharma, V., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]

-

El-Awaad, I. A., & El-Fahham, H. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

-

Sharma, V., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]

-

ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. [Link]

-

National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

ChemSynthesis. (n.d.). ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. [Link]

-

ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

-

Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

-

PrepChem. (n.d.). Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. [Link]

-

SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[FTIR] - Spectrum. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Crystal Structure of Ethyl 5-Amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate. [Link]

Sources

- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-氨基-4-乙氧羰基-1-苯基吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. mdpi.com [mdpi.com]

- 14. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR of Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate is a highly substituted pyrazole derivative. Molecules within this class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which often stem from their unique structural and electronic properties. The precise characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for structural elucidation.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. As a senior application scientist, the following sections will not only predict the spectrum but also delve into the causal relationships between the molecular structure and the observed spectral data. This document is designed to be a practical resource for researchers, offering both theoretical understanding and actionable experimental protocols.

The Foundational Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the number, chemical environment, and connectivity of protons in a molecule. The key parameters obtained from a ¹H NMR spectrum are:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).

-

Integration: The area under a signal is proportional to the number of protons giving rise to that signal.

-

Multiplicity (Splitting Pattern): This arises from the interaction of neighboring, non-equivalent protons and is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons. Common patterns include singlets (s), doublets (d), triplets (t), and quartets (q).

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship between coupled protons.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound presents several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The analysis below is based on established principles of NMR spectroscopy and data from analogous compounds.[1]

Figure 1: Molecular structure of this compound with proton environments highlighted.

2,5-Difluorophenyl Protons (H-3', H-4', H-6')

-

Chemical Shift Prediction: The protons on the difluorophenyl ring are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The two fluorine atoms are strong electron-withdrawing groups, which will deshield the adjacent protons, shifting them downfield. The precise chemical shifts will be influenced by the electronic effects of the pyrazole ring and the fluorine atoms.

-

Multiplicity Prediction: The three protons on this ring system (H-3', H-4', and H-6') are chemically non-equivalent and will exhibit complex splitting patterns due to mutual coupling and coupling to the fluorine atoms.

-

H-6' : This proton is ortho to one fluorine atom and meta to the other. It will be split by H-4' (meta coupling, J ≈ 2-3 Hz) and by the ortho fluorine atom (³JHF ≈ 7-10 Hz) and the meta fluorine atom (⁴JHF ≈ 2-3 Hz). This will likely result in a complex multiplet.

-

H-3' : This proton is ortho to one fluorine atom and para to the other. It will be split by H-4' (ortho coupling, J ≈ 8-9 Hz) and by the ortho fluorine atom (³JHF ≈ 7-10 Hz) and the para fluorine atom (⁵JHF ≈ 0-1 Hz). This will likely appear as a doublet of doublets or a more complex multiplet.

-

H-4' : This proton is situated between the two fluorine atoms and is coupled to H-3' (ortho coupling, J ≈ 8-9 Hz) and H-6' (meta coupling, J ≈ 2-3 Hz). It will also be coupled to both fluorine atoms (⁴JHF). This will likely result in a complex multiplet.

-

-

Integration: Each of these signals will integrate to one proton.

Pyrazole Proton (C3-H)

-

Chemical Shift Prediction: A proton at the C3 position of a 1,5-disubstituted pyrazole ring is expected to resonate as a singlet in the range of 7.5-8.0 ppm. In the analogous compound, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, this proton appears at 7.90 ppm.[1] Given the electron-withdrawing nature of the difluorophenyl group, a similar or slightly downfield shift is anticipated.

-

Multiplicity Prediction: As there are no adjacent protons, this signal will appear as a sharp singlet.

-

Integration: This signal will integrate to one proton.

Amino Protons (NH₂)

-

Chemical Shift Prediction: The protons of the amino group are expected to appear as a broad singlet. The chemical shift of NH₂ protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A typical range is between 4.0 and 6.0 ppm. In a similar aminopyrazole derivative, this signal was observed at 4.22 ppm.[1]

-

Multiplicity Prediction: Due to rapid chemical exchange and quadrupole broadening from the adjacent nitrogen atom, the NH₂ protons will likely appear as a broad singlet.

-

Integration: This signal will integrate to two protons.

Ethyl Ester Protons (-OCH₂CH₃)

-

Methylene Protons (-OCH₂CH₃):

-

Chemical Shift Prediction: These protons are adjacent to an oxygen atom and part of an ester group, which deshields them. They are expected to appear in the range of 4.1-4.4 ppm. The analogous compound shows this signal at 4.18 ppm.[1]

-

Multiplicity Prediction: These protons are coupled to the three protons of the adjacent methyl group. According to the n+1 rule, they will appear as a quartet (q).

-

Integration: This signal will integrate to two protons.

-

-

Methyl Protons (-OCH₂CH₃):

-

Chemical Shift Prediction: These protons are in a standard alkyl environment but are influenced by the adjacent oxygen atom through the methylene group. They are expected to appear in the range of 1.2-1.4 ppm. The analogous compound shows this signal at 1.29 ppm.[1]

-

Multiplicity Prediction: These protons are coupled to the two protons of the adjacent methylene group. According to the n+1 rule, they will appear as a triplet (t).

-

Integration: This signal will integrate to three protons.

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3', H-4', H-6' | 7.2 - 7.8 | Multiplet (m) | 3H |

| C3-H | ~7.9 | Singlet (s) | 1H |

| NH₂ | 4.2 - 5.5 (broad) | Singlet (s) | 2H |

| -OCH₂ CH₃ | ~4.2 | Quartet (q) | 2H |

| -OCH₂CH₃ | ~1.3 | Triplet (t) | 3H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

A self-validating and robust protocol is essential for obtaining high-quality, reproducible ¹H NMR data.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it can slow down the exchange rate and sometimes allow for the observation of coupling to NH protons.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is particularly important for resolving the complex multiplets of the aromatic protons.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to encompass all expected proton signals (e.g., from -1 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 seconds to ensure accurate integration.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities and measure the coupling constants.

Figure 2: Experimental workflow for acquiring the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct and informative signals that, when analyzed together, provide a clear fingerprint of its molecular structure. The interpretation of the chemical shifts, integration, and multiplicity of each signal, as detailed in this guide, allows for the unambiguous assignment of all protons in the molecule. By following the provided experimental protocol, researchers can reliably obtain high-quality spectral data, ensuring the accurate structural verification of this important class of heterocyclic compounds.

References

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

Sources

¹³C NMR of Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and predicted interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is structured to serve as a practical reference for researchers, offering a deep dive into the structural elucidation of this molecule. We will explore the theoretical underpinnings of the expected chemical shifts, the influence of various functional groups on the electronic environment of each carbon atom, and the characteristic carbon-fluorine couplings. Furthermore, a detailed, field-proven protocol for acquiring a high-quality spectrum is presented, ensuring data integrity and reproducibility.

Introduction: The Role of ¹³C NMR in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out as an exceptionally powerful tool. It provides a direct map of the carbon skeleton of a molecule, revealing not only the number of non-equivalent carbon atoms but also intimate details about their chemical environment, hybridization, and connectivity.

The target molecule, this compound, incorporates several key pharmacophores: a substituted pyrazole ring, an amino group, an ethyl ester, and a difluorinated phenyl ring. Each of these moieties imparts distinct electronic and steric features that are reflected in the ¹³C NMR spectrum. This guide will deconstruct the molecule to predict the spectrum, explain the rationale behind these predictions, and provide a robust experimental framework for its acquisition and validation.

Molecular Structure and Predicted ¹³C NMR Spectral Analysis

The structure of this compound contains 13 unique carbon environments. Our analysis will proceed by dissecting the molecule into its constituent parts: the pyrazole core, the ethyl carboxylate substituent, and the 2,5-difluorophenyl substituent.

Predicted Chemical Shifts and Rationale

The prediction of chemical shifts is grounded in the principles of substituent additivity, electronic effects (induction and resonance), and comparison with empirical data from analogous structures.[1] The presence of fluorine atoms introduces the additional diagnostic feature of C-F coupling, which is invaluable for definitive assignments.[2]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Expected C-F Coupling |

| Pyrazole Ring | ||

| C3 | ~140 - 145 | Influenced by the N2 atom and the electron-donating NH₂ group at C5. Expected to be a singlet. |

| C4 | ~90 - 95 | Significantly shielded due to its position between two electron-donating centers (N1 and C5-NH₂), but deshielded by the adjacent C=O. This region is characteristic for C4 in similar 5-aminopyrazole-4-carboxylates.[3] |

| C5 | ~150 - 155 | Directly attached to the strongly electron-donating amino group, causing significant deshielding. This is a hallmark of 5-aminopyrazoles.[4][5] |

| Ethyl Carboxylate Group | ||

| C=O | ~162 - 166 | Typical chemical shift for an ester carbonyl carbon conjugated with the pyrazole ring. |

| O-C H₂ | ~59 - 62 | Standard chemical shift for the methylene carbon of an ethyl ester. |

| C H₃ | ~14 - 16 | Standard chemical shift for the methyl carbon of an ethyl ester. |

| 2,5-Difluorophenyl Ring | ||

| C1' | ~125 - 129 | Quaternary carbon attached to the pyrazole nitrogen. Expected to be a doublet of doublets due to coupling to F2' (³JCF ≈ 3-5 Hz) and F5' (⁴JCF ≈ 1-2 Hz). |

| C2' | ~157 - 161 | Directly bonded to fluorine, resulting in strong deshielding and a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Also shows smaller coupling to F5' (²JCF ≈ 12-15 Hz). |

| C3' | ~116 - 120 | Ortho to C2'-F and meta to C5'-F. Expected to be a doublet of doublets (²JCF ≈ 20-25 Hz from F2', ³JCF ≈ 7-9 Hz from F5'). |

| C4' | ~118 - 122 | Para to C2'-F and ortho to C5'-F. Expected to be a doublet of doublets (³JCF ≈ 8-10 Hz from F2', ²JCF ≈ 20-25 Hz from F5'). |

| C5' | ~155 - 159 | Directly bonded to fluorine, resulting in strong deshielding and a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Also shows smaller coupling to F2' (²JCF ≈ 12-15 Hz). |

| C6' | ~110 - 114 | Ortho to C1' and C5'-F. Expected to be a doublet of doublets (³JCF ≈ 4-6 Hz from C5', ⁴JCF ≈ 2-4 Hz from C2'). |

Visualization of Predicted Assignments

The following diagram illustrates the molecular structure with each unique carbon atom labeled, corresponding to the predictions in the table above.

Caption: Standard workflow for ¹³C NMR spectrum acquisition.

Trustworthiness: A Self-Validating System

The integrity of the structural assignment relies on a self-validating system where multiple pieces of evidence converge.

-

Signal Count: The first check is the number of observed signals. A clean spectrum should display 13 distinct carbon resonances, confirming the molecular asymmetry.

-

Chemical Shift Regions: The observed signals must fall within the predicted chemical shift regions. For instance, the appearance of a signal around 165 ppm is a strong indicator of the ester carbonyl, while signals above 155 ppm are characteristic of carbons directly attached to fluorine or the C5-amino group. [6]* Carbon-Fluorine Coupling: The most definitive validation for the difluorophenyl ring assignment comes from the C-F coupling patterns. The two carbons directly bonded to fluorine (C2' and C5') must appear as large doublets (¹JCF > 240 Hz). The other aromatic carbons must exhibit smaller doublet of doublet patterns corresponding to their two-bond (²J), three-bond (³J), and four-bond (⁴J) couplings to the two fluorine atoms. Observing this intricate splitting pattern provides incontrovertible evidence for the substitution pattern of the aromatic ring. [2]* Comparative Analysis: The obtained spectrum should be compared with data from similar compounds found in the literature or databases, such as Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [3]The substitution of the phenyl ring with two fluorine atoms should account for the primary differences in the aromatic region of the spectrum.

Conclusion

This guide has provided a detailed theoretical and practical framework for understanding, predicting, and acquiring the ¹³C NMR spectrum of this compound. By systematically analyzing the electronic contributions of each functional group and leveraging the diagnostic power of C-F coupling constants, a confident and accurate structural assignment can be achieved. The outlined experimental protocol ensures the acquisition of high-quality, reliable data, which is an indispensable requirement for advancing research in drug discovery and synthetic chemistry.

References

- Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024). The Morganton Scientific.

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687.

- Reddit user discussion on solvent effects in NMR. (2022). r/chemhelp.

- Wishart DS, et al. (2024). CASPRE - 13C NMR Predictor. Metabolites.

- Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(12), 2887–2894.

- Davey, G. (1971). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Annual Reports on NMR Spectroscopy, 4, 219-288.

- Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024). Mestrelab Research.

- Fukazawa, T., & Hayakawa, M. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (1), 71-77.

- Fowler, S. (2017). How to predict the ¹³C NMR spectrum of a compound. YouTube.

- ¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (2025). ResearchGate.

- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - ¹³C NMR. SpectraBase.

- Standard Operating Procedure for NMR Experiments. (2023). University of Pennsylvania.

- Bielawska, M., & Raczynska, E. D. (2018). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 23(7), 1735.

- Characteristic ¹H and ¹³C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. ResearchGate.

- ¹³C NMR - Experiment Setup. EPFL.

- ¹³C Carbon NMR Spectroscopy. Chemistry Steps.

- Pop, F., Dabîca, A., & Grosu, I. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3658.

- ¹³C NMR Chemical Shift. Oregon State University.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometric Analysis of Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate

Abstract

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of regulatory compliance and preclinical success. Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate, a substituted pyrazole derivative, represents a class of compounds with significant interest in medicinal chemistry. This guide provides an in-depth technical framework for the analysis of this molecule using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography. We will explore the rationale behind methodological choices, from the selection of soft ionization techniques to the interpretation of complex fragmentation patterns. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, self-validating protocol for the structural confirmation and purity assessment of this and structurally related compounds.

Foundational Principles: Crafting the Analytical Strategy

The analytical goal is not merely to detect the target compound but to confirm its elemental composition and elucidate its structure with a high degree of confidence. This requires a strategy that maximizes the information obtained from a minimal amount of sample.

The Analyte: this compound

Before any analysis, a thorough understanding of the analyte is critical.

-

Structure:

-

Molecular Formula: C₁₂H₁₁F₂N₃O₂

-

Monoisotopic Mass: 267.0819 Da

The presence of multiple nitrogen atoms (on the pyrazole ring and amino group) makes the molecule readily protonated, suggesting positive ion mode mass spectrometry will be highly effective. The fluorophenyl and ethyl ester moieties provide distinct sites for characteristic fragmentation.

The Rationale for High-Resolution Mass Spectrometry (HRMS)

For pharmaceutical analysis, HRMS is the gold standard for both research and quality control.[1] Unlike nominal mass instruments, HRMS platforms like the Orbitrap or FT-ICR provide mass measurements with high accuracy (typically < 5 ppm), enabling the confident determination of a molecule's elemental composition.[2][3] This capability is crucial in early-stage drug discovery to distinguish between compounds with very similar molecular weights, thereby reducing false positives and accelerating lead optimization.[4] The high resolving power of these instruments delivers clean, intricate mass spectra, which is particularly beneficial for separating the analyte from impurities or metabolites in complex matrices.[5]

Ionization Technique: The Case for Electrospray Ionization (ESI)

The choice of ionization method dictates the nature of the initial ion observed in the mass spectrometer. For a thermally labile, polar molecule like our target compound, Electrospray Ionization (ESI) is the superior choice.

-

"Soft" Ionization: ESI is a soft ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process.[6] This preserves the intact molecule, leading to a strong signal for the protonated molecular ion ([M+H]⁺) and minimizing in-source fragmentation. This is vital for unequivocally determining the molecular weight.

-

Solution-Phase Compatibility: ESI is seamlessly coupled with Liquid Chromatography (LC), allowing for the analysis of complex mixtures by separating components prior to MS detection.[3]

-

Mechanism: In ESI, a high voltage is applied to a liquid sample to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, ready for mass analysis.[6][7]

Experimental Protocol: A Validated LC-HRMS/MS Workflow

This section details a robust, step-by-step methodology for the analysis of this compound.

Sample and System Preparation

-

Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Serially dilute this stock to a working concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal in positive ion mode.

-

LC System: A UHPLC system is recommended for optimal resolution and speed.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Thermo Fisher Exploris Orbitrap) is used.[3]

-

Ionization Mode: Heated ESI (HESI), Positive.[3]

-

MS1 (Full Scan) Resolution: 60,000 FWHM.

-

Scan Range: m/z 100–500.

-

MS2 (Tandem MS): Data-Dependent Acquisition (DDA). The top 3 most intense ions from the full scan are selected for fragmentation.

-

Collision Energy: Stepped normalized collision energy (NCE) of 15, 30, 45. This ensures a wide range of fragments are generated.

-

Experimental Workflow Diagram

The logical flow from sample to data is critical for reproducible results.

Caption: Workflow from sample preparation to final data analysis.

Data Analysis and Structural Elucidation

The data generated from the LC-HRMS/MS experiment provides orthogonal points of confirmation: retention time, accurate mass, and fragmentation pattern.

Full Scan MS Data: Confirming Elemental Composition

The first step in data analysis is to identify the protonated molecular ion, [M+H]⁺, in the full scan (MS1) spectrum. Its measured mass is compared against the theoretical mass to confirm the elemental formula.

| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |

| Formula | C₁₂H₁₂F₂N₃O₂⁺ | - | - |

| Exact Mass [M+H]⁺ | 268.08921 Da | 268.08909 Da | -0.45 |

A mass error of less than 1 ppm provides extremely high confidence in the assigned elemental formula, C₁₂H₁₁F₂N₃O₂, effectively ruling out other potential compositions.

Tandem MS (MS/MS) Data: Decoding the Fragmentation

The MS/MS spectrum provides a structural fingerprint of the molecule. The fragmentation of this compound is driven by its key functional groups: the ethyl ester and the substituted pyrazole ring system. The fragmentation of pyrazole rings often involves the loss of small molecules like HCN, while esters typically lose components of the alkoxy group.[8][9][10]

Key Fragmentation Pathways:

-

Loss of Ethylene (C₂H₄): A common rearrangement for ethyl esters involves the loss of ethylene from the protonated molecular ion, resulting in the formation of the corresponding carboxylic acid ion.[9]

-

[M+H]⁺ (m/z 268.0892) → [M+H - C₂H₄]⁺ (m/z 240.0579)

-

-

Loss of Ethanol (C₂H₅OH): Cleavage of the ester can lead to the neutral loss of an ethanol molecule.

-

[M+H]⁺ (m/z 268.0892) → [M+H - C₂H₅OH]⁺ (m/z 222.0473)

-

-

Formation of the Acylium Ion: A subsequent loss of carbon monoxide (CO) from the m/z 222 fragment is a characteristic pathway for pyrazole carboxylates.[9]

-

[M+H - C₂H₅OH]⁺ (m/z 222.0473) → [M+H - C₂H₅OH - CO]⁺ (m/z 194.0524)

-

-

Cleavage yielding the Difluorophenyl Ion: Fragmentation can also occur at the N-phenyl bond, yielding an ion characteristic of the difluorophenyl moiety.

-

[M+H]⁺ (m/z 268.0892) → [C₆H₄F₂N]⁺ (m/z 128.0306) or related fragments.

-

Proposed Fragmentation Pathway Diagram

Caption: Proposed MS/MS fragmentation of the protonated analyte.

Conclusion: A Self-Validating System for Drug Development

The described LC-HRMS/MS methodology constitutes a self-validating system for the identification and characterization of this compound. The combination of chromatographic retention time, sub-ppm mass accuracy of the parent ion, and a predictable, information-rich fragmentation pattern provides an exceptionally high level of confidence. This analytical rigor is indispensable in the pharmaceutical industry, where it supports everything from reaction monitoring in discovery chemistry to impurity profiling and metabolic stability studies in later development stages.[2][5] By understanding the "why" behind each experimental choice, scientists can adapt this workflow to new molecular challenges, ensuring data quality and accelerating the path to new therapeutics.

References

-

Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC, National Center for Biotechnology Information. [Link]

-

High Resolution Mass Spectrometry for Drug Discovery and Development. Allied Academies. [Link]

-

High Resolution LC-MS/MS Analysis for Unknown Compounds. Leeder Analytical. [https://leeder-analytical.com/analytical-services/liquid-chromatography/high-resolution-lc-ms-ms-orbitrap/]([Link] chromatography/high-resolution-lc-ms-ms-orbitrap/)

-

Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

-

High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. PubMed. [Link]

-

Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Electrospray ionization. Wikipedia. [Link]

-

Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol. YouTube. [Link]

Sources

- 1. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. leeder-analytical.com [leeder-analytical.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pharmafocusamerica.com [pharmafocusamerica.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

IR spectrum of Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate

An In-depth Technical Guide to the Infrared Spectrum of Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate

Abstract

This technical guide provides a detailed analysis of the infrared (IR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document will elucidate the characteristic vibrational modes of the molecule's functional groups, offering a comprehensive interpretation of its spectral features. The synthesis and theoretical analysis of similar pyrazole derivatives have been a subject of significant research, highlighting the importance of robust analytical techniques for their characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and spectroscopic properties of this class of compounds.

Introduction: The Significance of IR Spectroscopy in Heterocyclic Chemistry